molecular formula C10H8ClF3N2O2 B13779137 methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate

methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate

Cat. No.: B13779137
M. Wt: 280.63 g/mol
InChI Key: PVSSVXDPIYXQMA-PXNMLYILSA-N
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Description

Methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the trifluoromethyl group and the hydrazinylidene moiety makes it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate typically involves the reaction of 3-(trifluoromethyl)phenylhydrazine with methyl 2-chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazinylidene linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydrazinylidene moiety can be oxidized to form corresponding azo compounds.

    Reduction Reactions: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydrazinylidene moiety can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate
  • Methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate
  • Ethyl (3-trifluoromethylbenzoyl)acetate

Uniqueness

Methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate is unique due to the presence of both the trifluoromethyl group and the hydrazinylidene moiety. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C10H8ClF3N2O2

Molecular Weight

280.63 g/mol

IUPAC Name

methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C10H8ClF3N2O2/c1-18-9(17)8(11)16-15-7-4-2-3-6(5-7)10(12,13)14/h2-5,15H,1H3/b16-8-

InChI Key

PVSSVXDPIYXQMA-PXNMLYILSA-N

Isomeric SMILES

COC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/Cl

Canonical SMILES

COC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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